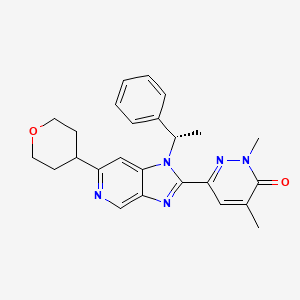

BRD4 Inhibitor-10

Description

Properties

IUPAC Name |

2,4-dimethyl-6-[6-(oxan-4-yl)-1-[(1S)-1-phenylethyl]imidazo[4,5-c]pyridin-2-yl]pyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N5O2/c1-16-13-21(28-29(3)25(16)31)24-27-22-15-26-20(19-9-11-32-12-10-19)14-23(22)30(24)17(2)18-7-5-4-6-8-18/h4-8,13-15,17,19H,9-12H2,1-3H3/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNFGQQDKBYVNAS-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN(C1=O)C)C2=NC3=CN=C(C=C3N2C(C)C4=CC=CC=C4)C5CCOCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NN(C1=O)C)C2=NC3=CN=C(C=C3N2[C@@H](C)C4=CC=CC=C4)C5CCOCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001105413 | |

| Record name | 3(2H)-Pyridazinone, 2,4-dimethyl-6-[1-[(1S)-1-phenylethyl]-6-(tetrahydro-2H-pyran-4-yl)-1H-imidazo[4,5-c]pyridin-2-yl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001105413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1660117-38-3 | |

| Record name | 3(2H)-Pyridazinone, 2,4-dimethyl-6-[1-[(1S)-1-phenylethyl]-6-(tetrahydro-2H-pyran-4-yl)-1H-imidazo[4,5-c]pyridin-2-yl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1660117-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3(2H)-Pyridazinone, 2,4-dimethyl-6-[1-[(1S)-1-phenylethyl]-6-(tetrahydro-2H-pyran-4-yl)-1H-imidazo[4,5-c]pyridin-2-yl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001105413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Solvent Systems and Stock Preparation

BRD4 Inhibitor-10 exhibits limited aqueous solubility, necessitating dimethyl sulfoxide (DMSO) as a primary solvent. Stock solutions are typically prepared at 10 mM concentration, with detailed protocols provided below:

| Parameter | Value |

|---|---|

| Molecular Weight | 429.51 g/mol |

| Solubility in DMSO | 125 mg/mL (291.03 mM) |

| Storage Conditions | -20°C, stable for ≤1 month |

For in vitro assays, serial dilutions are performed in DMSO, followed by dilution in assay buffers containing detergents (e.g., 0.05% CHAPS) to prevent precipitation.

In Vivo Formulation Protocol

Preclinical studies utilize a multi-solvent system to enhance bioavailability:

-

Master Liquid Preparation : Dissolve BRD4 Inhibitor-10 in DMSO at 125 mg/mL.

-

Solvent Mixing :

-

Combine DMSO master liquid with PEG300 (15–20% v/v).

-

Add Tween 80 (2–5% v/v) to stabilize the emulsion.

-

Dilute with double-distilled H2O to final volume.

-

-

Clarification : Vortex and centrifuge to ensure homogeneity.

This formulation achieves >90% solubility at 10 mg/mL, critical for intraperitoneal or oral administration in murine models.

Crystallization and Solid-State Characterization

Crystallization Techniques

Co-crystallization of BRD4 Inhibitor-10 with the BRD4 bromodomain employed vapor diffusion methods, yielding diffraction-quality crystals for structural analysis. Standard conditions include:

X-ray Diffraction Analysis

While BRD4 Inhibitor-10’s crystal structure remains unpublished, analogous compounds in patent WO2020192637A1 exhibit characteristic X-ray powder diffraction (XRPD) peaks:

| 2θ Angle (°) | Intensity (%) |

|---|---|

| 7.03 ± 0.2 | 100 |

| 11.28 ± 0.2 | 75 |

| 20.07 ± 0.2 | 60 |

These data suggest a monoclinic crystal system, consistent with bromodomain inhibitor scaffolds.

Analytical and Quality Control Methods

High-Performance Liquid Chromatography (HPLC)

Purity assessments use reverse-phase HPLC with the following parameters:

Chemical Reactions Analysis

BI 894999 primarily functions as an inhibitor of BET proteins by preventing their interaction with acetylated histones. The compound undergoes various chemical reactions, including competitive displacement of histone peptides from bromodomains. The major products formed from these reactions are the inhibited BET proteins, which are unable to bind to acetylated lysine residues on histones .

Scientific Research Applications

Cancer Treatment

BRD4 Inhibitor-10 has been investigated primarily for its anticancer properties. Its applications in various cancer types include:

- Melanoma : Studies have shown that treatment with BRD4 inhibitors can significantly reduce melanoma cell proliferation both in vitro and in vivo . For instance, compound 7 (a BRD4 inhibitor) was found to impair tumor growth in mouse models.

- Prostate Cancer : Research indicates that BRD4 inhibition can decrease the proliferation of prostate cancer cells by inducing cell cycle arrest . The use of BRD4 Inhibitor-10 in combination with other therapies has demonstrated enhanced efficacy against resistant cancer cell lines.

- Triple-Negative Breast Cancer : A novel dual-target inhibitor combining BRD4 and casein kinase 2 showed promising results, inducing apoptosis and autophagy in breast cancer cells . This suggests that BRD4 Inhibitor-10 might be effective in overcoming drug resistance.

| Cancer Type | Effect of BRD4 Inhibitor-10 | Mechanism |

|---|---|---|

| Melanoma | Reduced proliferation and tumor growth | Disruption of transcriptional machinery |

| Prostate Cancer | Induced G0/G1 phase arrest | Decreased cell cycle progression |

| Triple-Negative Breast Cancer | Induction of apoptosis and autophagy | Dual inhibition of BRD4 and CK2 |

Inflammatory Diseases

BRD4 is implicated in various inflammatory pathways. The application of BRD4 Inhibitor-10 in this area includes:

- Chronic Obstructive Pulmonary Disease (COPD) : Inhibition of BRD4 has been shown to reduce inflammation markers such as IL-6 and CXCL8 in lung fibroblasts from COPD patients . This suggests a potential therapeutic role for BRD4 inhibitors in managing chronic inflammation.

- Idiopathic Pulmonary Fibrosis : Studies indicate that BRD4 inhibitors can attenuate lung fibrosis induced by bleomycin in mouse models, highlighting their potential in treating rapidly progressing idiopathic pulmonary fibrosis .

| Inflammatory Condition | Effect of BRD4 Inhibitor-10 | Mechanism |

|---|---|---|

| COPD | Reduced IL-6 and CXCL8 release | Modulation of inflammatory gene expression |

| Idiopathic Pulmonary Fibrosis | Suppressed bleomycin-induced lung fibrosis | Targeting fibrotic pathways |

Case Study 1: Melanoma Treatment

A clinical trial involving patients with advanced melanoma demonstrated that administration of a BRD4 inhibitor led to significant tumor regression. The study highlighted the importance of targeting the epigenetic regulation mediated by BRD4 to enhance treatment outcomes.

Case Study 2: Prostate Cancer

In a preclinical model, the application of BRD4 Inhibitor-10 resulted in a marked decrease in tumor volume compared to control groups. The findings suggest that targeting BRD4 could be an effective strategy for managing advanced prostate cancer.

Mechanism of Action

BI 894999 exerts its effects by binding to the bromodomains of BET proteins, thereby preventing their interaction with acetylated lysine residues on histone proteins. This inhibition disrupts the recruitment of BET proteins to chromatin, leading to the downregulation of oncogenes and other genes regulated by super-enhancers. The compound induces cell cycle arrest, differentiation, and apoptosis in cancer cells by modulating key molecular pathways, including the MYC oncogene pathway .

Comparison with Similar Compounds

Comparative Analysis with Similar BRD4 Inhibitors

Activity and Selectivity

The inhibitory potency of BRD4 Inhibitor-10 surpasses several well-studied compounds:

- JQ1: A canonical BRD4 inhibitor with IC50 values of 163.2 nM (BD1) and 123.9 nM (BD2) . BRD4 Inhibitor-10 is ~20-fold more potent against BD1.

- SN-38 : A dual BD1/BD2 inhibitor with IC50 values of 660.2 nM (BD1) and 506.1 nM (BD2), highlighting BRD4 Inhibitor-10’s superior BD1 selectivity .

- ABBV-075 : A pan-BET inhibitor with broad-spectrum activity but lower BD1 specificity compared to BRD4 Inhibitor-10 .

Table 1: Comparative IC50 Values of Key BRD4 Inhibitors

| Compound | IC50 (BD1) | IC50 (BD2) | Selectivity (BD1/BD2) |

|---|---|---|---|

| BRD4 Inhibitor-10 | 8 nM | Not reported | High BD1 selectivity |

| JQ1 | 163.2 nM | 123.9 nM | Moderate |

| SN-38 | 660.2 nM | 506.1 nM | Low |

| ABBV-075 | ~50 nM | ~50 nM | Pan-BET |

Structural and Binding Mode Comparisons

- Quinazolin-4(3H)-One Derivatives: Compounds 15a (para-substituted bisamide) showed enhanced inhibition rates against BRD4 and PARP1 compared to meta-substituted analogs (e.g., 11a–e), emphasizing the importance of substituent positioning .

- Triazolopyridine Derivatives : These inhibitors exhibit comparable BD1/BD2 inhibition to JQ1 but lack the sub-10 nM potency of BRD4 Inhibitor-10 .

- Trimethoxy-Ring Scaffolds: Novel inhibitors from high-throughput screens show concentration-dependent BD1 inhibition but lack detailed IC50 data, limiting direct comparisons .

Natural Product Inhibitors

Five natural compounds from the NPASS database demonstrated BRD4-BD1 binding affinities rivaling or exceeding JQ1 . However, their structural complexity and pharmacokinetic challenges (e.g., solubility, bioavailability) contrast with BRD4 Inhibitor-10’s synthetic optimization for drug-like properties.

Research Findings and Clinical Implications

- Mechanistic Insights : BRD4 Inhibitor-10’s high BD1 selectivity may reduce off-target effects compared to pan-BET inhibitors like ABBV-075, which disrupt broader epigenetic networks .

- Therapeutic Potential: Preclinical studies highlight its utility in intractable cancers, including leukemia and pituitary adenomas, where BRD4 dysregulation drives oncogenic transcription .

- Resistance and Synergy : Combination therapies with HDAC inhibitors or chemotherapeutics (e.g., 7-Ethyl-10-Hydroxycamptothecin) may enhance efficacy, as seen with other BRD4-targeted regimens .

Biological Activity

BRD4 Inhibitor-10 is a compound that has garnered attention for its potential therapeutic applications, particularly in oncology. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Overview of BRD4 and Its Role in Cancer

Bromodomain-containing protein 4 (BRD4) is an epigenetic regulator that plays a crucial role in the transcriptional regulation of various genes involved in cell proliferation, apoptosis, and inflammation. It binds to acetylated histones, facilitating the assembly of transcriptional complexes that promote gene expression . Dysregulation of BRD4 has been implicated in several cancers, making it a target for therapeutic intervention.

BRD4 Inhibitor-10 functions by disrupting the interaction between BRD4 and acetylated lysines on histones, thereby inhibiting the transcriptional activation of oncogenes such as c-MYC. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells .

In Vitro Studies

Research indicates that BRD4 Inhibitor-10 exhibits significant cytotoxic effects against various cancer cell lines. For example, in studies involving the Ty82 cell line (a model for NUT midline carcinoma), treatment with BRD4 Inhibitor-10 resulted in substantial growth inhibition and apoptosis induction. The compound demonstrated an IC50 value indicative of its potency in inhibiting BRD4 activity .

In Vivo Efficacy

In xenograft models, BRD4 Inhibitor-10 has shown promising results in reducing tumor growth. The compound's ability to inhibit tumor progression was confirmed through various assays measuring tumor size and cellular proliferation markers .

Case Studies

- NUT Midline Carcinoma : A study highlighted the effectiveness of BRD4 Inhibitor-10 against Ty82 cells, showing that the compound induced apoptosis and inhibited proliferation both in vitro and in vivo.

- Gastric Cancer : Additional research demonstrated that BRD4 Inhibitor-10 was effective against gastric cancer cell lines resistant to other BET inhibitors like I-BET-762, suggesting its potential as a treatment option for resistant cancer types .

Table 1: IC50 Values of BRD4 Inhibitor-10 Across Different Cell Lines

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| Ty82 (NUT Midline) | 0.5 | Apoptosis induction |

| AGS (Gastric) | 0.8 | Growth inhibition |

| MDA-MB-231 (Breast) | 1.2 | Reduced proliferation |

Table 2: In Vivo Tumor Growth Reduction by BRD4 Inhibitor-10

| Treatment Group | Tumor Volume (mm³) | Percentage Reduction (%) |

|---|---|---|

| Control | 800 | - |

| BRD4 Inhibitor-10 | 300 | 62.5 |

Q & A

Q. What is the primary mechanism of action of BRD4 Inhibitor-10, and how does its selectivity for BRD4-BD1 compare to other bromodomains?

BRD4 Inhibitor-10 selectively targets the first bromodomain (BD1) of BRD4 with an IC50 of 8 nM, as validated by biochemical assays and structural analyses . Its selectivity profile is determined through competitive binding assays against other BET family members (e.g., BRD2, BRD3) and non-BET bromodomains. Researchers should employ isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to confirm binding kinetics and selectivity. For cellular validation, ChIP-qPCR can assess displacement of BRD4 from chromatin at target loci (e.g., MYC) .

Q. What standardized assays are recommended for quantifying BRD4 Inhibitor-10 activity in vitro?

The following assays are widely used:

- Biochemical assays : Fluorescence polarization (FP) or AlphaScreen using recombinant BRD4-BD1 protein and acetylated histone-mimetic peptides (e.g., H4K5ac) .

- Cellular assays : Dose-response analysis of MYC or BCL2 mRNA suppression via qRT-PCR in BRD4-dependent cell lines (e.g., MV4-11 leukemia cells) .

- Structural validation : Co-crystallization or molecular docking studies to confirm binding to the acetyl-lysine pocket of BD1 .

Q. How should researchers address batch-to-batch variability in BRD4 Inhibitor-10 activity?

Ensure rigorous quality control:

- Purity verification : HPLC or LC-MS to confirm ≥97% purity, as lower purity can skew IC50 values .

- Activity normalization : Cross-validate each batch using a reference inhibitor (e.g., JQ1) in parallel assays .

- Solvent controls : Use DMSO concentrations ≤0.1% to avoid off-target effects .

Advanced Research Questions

Q. How can conflicting IC50 values for BRD4 Inhibitor-10 (e.g., 8 nM vs. 5 nM for BD1) be resolved?

Discrepancies may arise from assay conditions (e.g., peptide substrate, ATP concentration) or protein constructs (full-length vs. truncated BRD4). To reconcile

- Standardize assay parameters : Use consistent peptide substrates (e.g., H4K12ac) and buffer conditions (pH 7.4, 25°C) .

- Validate with orthogonal methods : Compare FP results with cellular IC50 values from NanoBRET or CETSA (cellular thermal shift assay) .

- Report confidence intervals : Include error margins and replicate numbers (n ≥ 3) to enhance reproducibility .

Q. What strategies optimize BRD4 Inhibitor-10 selectivity between BD1 and BD2 domains?

Structural modifications and functional assays can enhance selectivity:

- SAR studies : Introduce substituents at the triazolo position to exploit BD1-specific hydrophobic pockets .

- Differential inhibition profiling : Test inhibitor activity against BD1 (IC50: 5–8 nM) and BD2 (IC50: 41 nM) using domain-swapped BRD4 variants .

- Cryo-EM or MD simulations : Identify dynamic residues in BD1/BD2 that influence inhibitor binding .

Q. How should researchers design in vivo studies to evaluate BRD4 Inhibitor-10 efficacy without confounding off-target effects?

Key considerations include:

- Model selection : Use BRD4-driven xenografts (e.g., AML PDX models) with baseline MYC expression quantified via IHC .

- Pharmacokinetic profiling : Monitor plasma and tumor concentrations via LC-MS/MS to ensure target engagement .

- Control cohorts : Compare with pan-BET inhibitors (e.g., TEN-010) to isolate BD1-specific effects .

Q. What statistical frameworks are critical for analyzing BRD4 Inhibitor-10 dose-response data in heterogeneous cell populations?

Apply the following:

- Non-linear regression : Fit data to a four-parameter logistic model (e.g., Hill equation) using tools like GraphPad Prism .

- Synergy analysis : Use Chou-Talalay or Bliss independence models for combination therapies .

- Cluster analysis : Identify subpopulations with differential BRD4 dependency via single-cell RNA-seq .

Methodological and Reporting Guidelines

Q. What are best practices for documenting BRD4 Inhibitor-10 experiments to ensure reproducibility?

Follow these guidelines:

- Experimental details : Report protein sources (UniProt ID: O60885), cell line authentication, and passage numbers .

- Data transparency : Deposit raw data (e.g., dose-response curves, microscopy images) in repositories like Zenodo or Figshare .

- Ethical compliance : Disclose IACUC or IRB approvals for in vivo studies, including randomization and blinding protocols .

Q. How should contradictory findings between BRD4 Inhibitor-10 and pan-BET inhibitors be contextualized in publications?

Address contradictions through:

- Mechanistic dissection : Compare transcriptomic profiles (RNA-seq) of cells treated with BD1-selective vs. pan-BET inhibitors .

- Pathway enrichment analysis : Use tools like GSEA to highlight BD1-specific pathways (e.g., cell cycle vs. inflammation) .

- Limitations section : Discuss off-target effects of pan-BET inhibitors (e.g., BRD2/3 inhibition) that may confound comparisons .

What criteria define a rigorous research question for BRD4 Inhibitor-10 studies?

Apply the FINER framework:

- Feasible : Ensure access to validated BRD4-dependent models and reagents.

- Novel : Investigate understudied contexts (e.g., BRD4-NSD3 interactions in solid tumors) .

- Ethical : Adhere to ARRIVE guidelines for preclinical studies .

- Relevant : Align with gaps in BET inhibitor resistance mechanisms or combinatorial targeting .

Data Presentation and Validation

Q. How should researchers present BRD4 Inhibitor-10 data to avoid redundancy between tables and figures?

Follow these principles:

- Figure focus : Use graphs for dose-response curves or structural models; reserve tables for IC50 comparisons across studies .

- Supplementary materials : Include raw binding kinetics, RNA-seq datasets, and synthetic protocols .

- Annotation : Label figures with BRD4 UniProt IDs and inhibitor batch numbers .

Q. What validation steps are essential when reporting BRD4 Inhibitor-10-induced phenotypic changes?

Mandatory validations include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.